molecular formula C9H8BrFO3 B13089560 Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

Cat. No.: B13089560
M. Wt: 263.06 g/mol
InChI Key: XJAMHBHDOMTOPN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Conversion to 4-bromo-2-fluoro-6-hydroxybenzaldehyde or 4-bromo-2-fluoro-6-hydroxybenzoic acid.

    Reduction Products: Conversion to ethyl 4-bromo-2-fluoro-6-methoxybenzoate

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of bromine, fluorine, and hydroxyl functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3

InChI Key

XJAMHBHDOMTOPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)Br)O

Origin of Product

United States

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